molecular formula C14H19F2NO2 B2394050 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide CAS No. 1363825-94-8

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide

Cat. No.: B2394050
CAS No.: 1363825-94-8
M. Wt: 271.308
InChI Key: LAEZHVYNIAJFJR-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a benzamide core substituted with two fluorine atoms at the 2 and 6 positions, and a hydroxy-dimethylpentyl group at the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluorobenzoic acid.

    Amidation: The 2,6-difluorobenzoic acid is converted to its corresponding acid chloride using oxalyl chloride in the presence of a base such as pyridine.

    Amine Addition: The acid chloride is then reacted with 3-hydroxy-4,4-dimethylpentylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or BH3 (Borane) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with key residues in enzymes such as succinate dehydrogenase, which may explain its antifungal and antibacterial activities .

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzoic acid: A precursor in the synthesis of 2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide.

    2,4-Difluorobenzoic acid: Similar structure but with different substitution pattern.

    2,6-Difluoroaniline: Another fluorinated benzene derivative with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a hydroxy-dimethylpentyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,6-difluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NO2/c1-14(2,3)11(18)7-8-17-13(19)12-9(15)5-4-6-10(12)16/h4-6,11,18H,7-8H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAEZHVYNIAJFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)C1=C(C=CC=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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